molecular formula C12H16N2O B13260190 1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)propan-2-one

1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)propan-2-one

Cat. No.: B13260190
M. Wt: 204.27 g/mol
InChI Key: FPUGPLOZUQGJIH-UHFFFAOYSA-N
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Description

1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)propan-2-one is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization . Another approach includes the condensation reaction at elevated temperatures, leading to the formation of the 1,5-naphthyridine skeleton .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides.

Major Products

The major products formed from these reactions include various substituted 1,5-naphthyridines, which can exhibit different biological activities and properties .

Scientific Research Applications

1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)propan-2-one is unique due to its specific substituents, which can influence its reactivity and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)propan-2-one

InChI

InChI=1S/C12H16N2O/c1-8(15)6-10-7-12-11(14-9(10)2)4-3-5-13-12/h7,13H,3-6H2,1-2H3

InChI Key

FPUGPLOZUQGJIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1CC(=O)C)NCCC2

Origin of Product

United States

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